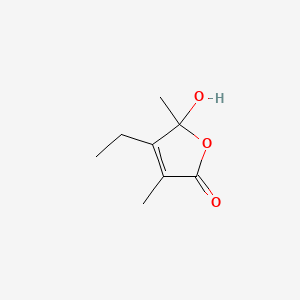
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, hydroxy, and dimethyl substituents on the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-ethyl-3,5-dimethyl-2-furancarboxylic acid, the compound can be synthesized through a dehydration reaction in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-ethyl-3,5-dimethyl-2-furancarboxylic acid.
Reduction: Formation of 4-ethyl-5-hydroxy-3,5-dimethylfuran derivatives.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-3,5-dimethylfuran-2(5H)-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
5-Hydroxy-3,5-dimethylfuran-2(5H)-one: Lacks the ethyl group, which may influence its physical and chemical properties.
4-Ethyl-5-hydroxyfuran-2(5H)-one: Lacks the dimethyl groups, which may alter its stability and reactivity.
Uniqueness
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
50461-82-0 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-ethyl-5-hydroxy-3,5-dimethylfuran-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-6-5(2)7(9)11-8(6,3)10/h10H,4H2,1-3H3 |
InChI-Schlüssel |
XBEZGQMLBRJUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)OC1(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


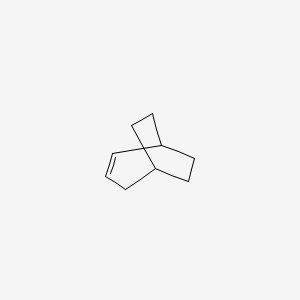
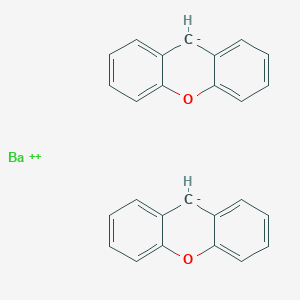
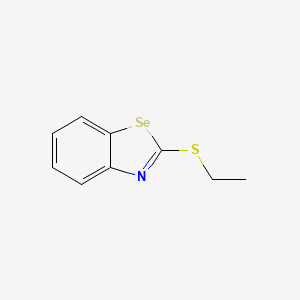
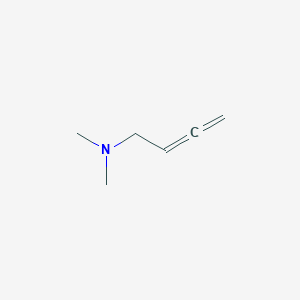
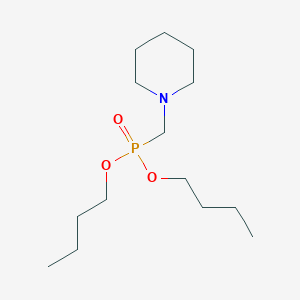
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
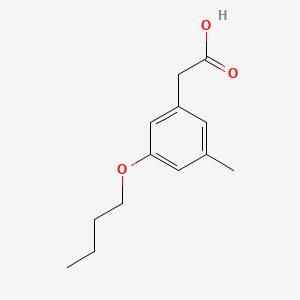
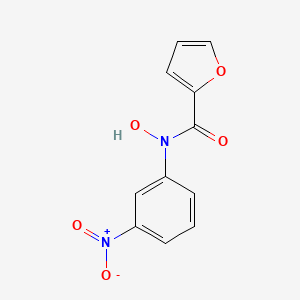
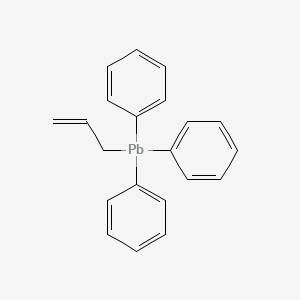

![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)


